Cas no 2104177-72-0 (2-Trifluoromethyl-oxazole-5-carboxylic acid ethyl ester)

2-Trifluoromethyl-oxazole-5-carboxylic acid ethyl ester 化学的及び物理的性質

名前と識別子

-

- 2-Trifluoromethyl-oxazole-5-carboxylic acid ethyl ester

- 5-Oxazolecarboxylic acid, 2-(trifluoromethyl)-, ethyl ester

-

- インチ: 1S/C7H6F3NO3/c1-2-13-5(12)4-3-11-6(14-4)7(8,9)10/h3H,2H2,1H3

- InChIKey: HCASIADCRLJOQT-UHFFFAOYSA-N

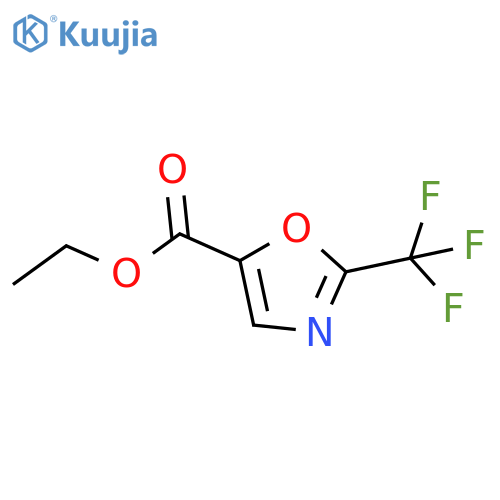

- ほほえんだ: O1C(C(OCC)=O)=CN=C1C(F)(F)F

じっけんとくせい

- 密度みつど: 1.363±0.06 g/cm3(Predicted)

- ふってん: 163.0±40.0 °C(Predicted)

- 酸性度係数(pKa): -4.53±0.10(Predicted)

2-Trifluoromethyl-oxazole-5-carboxylic acid ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0794-500mg |

2-Trifluoromethyl-oxazole-5-carboxylic acid ethyl ester |

2104177-72-0 | 96% | 500mg |

¥8726.45 | 2024-04-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0794-250mg |

2-Trifluoromethyl-oxazole-5-carboxylic acid ethyl ester |

2104177-72-0 | 96% | 250mg |

¥6103.27 | 2024-04-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0794-50mg |

2-Trifluoromethyl-oxazole-5-carboxylic acid ethyl ester |

2104177-72-0 | 96% | 50mg |

¥2605.69 | 2024-04-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0794-1g |

2-Trifluoromethyl-oxazole-5-carboxylic acid ethyl ester |

2104177-72-0 | 96% | 1g |

¥14689.82 | 2024-04-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0794-5g |

2-Trifluoromethyl-oxazole-5-carboxylic acid ethyl ester |

2104177-72-0 | 96% | 5g |

¥52446.15 | 2024-04-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0794-100mg |

2-Trifluoromethyl-oxazole-5-carboxylic acid ethyl ester |

2104177-72-0 | 96% | 100mg |

¥4354.48 | 2024-04-19 |

2-Trifluoromethyl-oxazole-5-carboxylic acid ethyl ester 関連文献

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

2-Trifluoromethyl-oxazole-5-carboxylic acid ethyl esterに関する追加情報

2-Trifluoromethyl-Oxazole-5-Carboxylic Acid Ethyl Ester (CAS No. 2104177-72-0)

The compound 2-Trifluoromethyl-Oxazole-5-Carboxylic Acid Ethyl Ester (CAS No. 2104177-72-0) is a specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of oxazole derivatives, which are known for their unique electronic properties and versatile reactivity. The molecule features a trifluoromethyl group attached to the oxazole ring, along with an ethyl ester group at the 5-position, making it a valuable intermediate in organic synthesis.

Oxazole derivatives have been extensively studied due to their potential as building blocks in drug discovery and as precursors for advanced materials. The trifluoromethyl group introduces electron-withdrawing effects, enhancing the compound's stability and reactivity in various chemical transformations. Recent studies have highlighted the role of such groups in modulating pharmacokinetic properties, making them attractive for medicinal chemistry applications.

The synthesis of 2-Trifluoromethyl-Oxazole-5-Carboxylic Acid Ethyl Ester typically involves multi-step processes, often starting from simple precursors like aldehydes or ketones. Modern methodologies emphasize green chemistry principles, utilizing catalytic systems and minimizing waste generation. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the oxazole framework efficiently.

In terms of applications, this compound has shown promise in the development of bioactive molecules. Its ability to act as a chelating agent or a ligand in metalloenzyme inhibition has been explored in recent studies. Additionally, its fluorinated structure confers resistance to metabolic degradation, a desirable trait in drug design.

Recent advancements in computational chemistry have enabled detailed modeling of this compound's interactions with biological targets. For example, molecular docking studies have revealed its potential as an inhibitor of certain kinases involved in cancer pathways. Such findings underscore its potential role in the development of targeted therapies.

The environmental impact of 2-Trifluoromethyl-Oxazole-5-Carboxylic Acid Ethyl Ester has also been a focus of research. Studies on its biodegradation pathways suggest that it undergoes rapid transformation under aerobic conditions, reducing its persistence in aquatic environments. This aligns with growing industry efforts to develop eco-friendly chemical intermediates.

Looking ahead, the integration of machine learning algorithms into synthetic planning could further optimize the production of this compound. By predicting optimal reaction conditions and identifying novel synthetic routes, these tools are expected to enhance both efficiency and sustainability in its manufacturing process.

In conclusion, 2-Trifluoromethyl-Oxazole-5-Carboxylic Acid Ethyl Ester (CAS No. 2104177-72-0) stands as a testament to the progress in modern organic chemistry. Its unique structure, versatile reactivity, and promising applications continue to drive research across multiple disciplines. As scientific understanding deepens and technological innovations emerge, this compound is poised to play an increasingly significant role in advancing chemical science and technology.

2104177-72-0 (2-Trifluoromethyl-oxazole-5-carboxylic acid ethyl ester) 関連製品

- 1935383-98-4(Butanoic acid, 2-[1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-3-methyl-)

- 139071-58-2(2-Ethynyl-2-hydroxycyclopentanone)

- 1804832-39-0(4-Iodo-3-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1261784-35-3(2-Chloro-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine)

- 1803868-31-6(2-Bromo-1-(3-(bromomethyl)-4-nitrophenyl)propan-1-one)

- 2227807-47-6(rac-(1R,3R)-2,2-dimethyl-3-(3-methyl-1-benzofuran-2-yl)cyclopropane-1-carboxylic acid)

- 1805000-99-0(3,4-Diamino-2-(difluoromethyl)pyridine-6-methanol)

- 642092-85-1(4-(1-methyl-1H-imidazol-2-yl)sulfanylbutan-1-amine)

- 130683-46-4(2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic Acid)

- 107484-83-3(1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret)